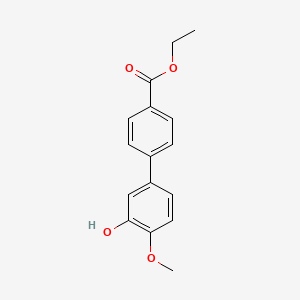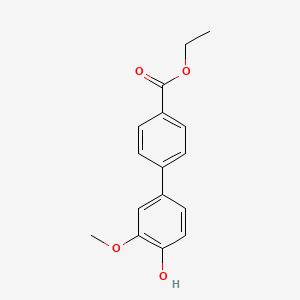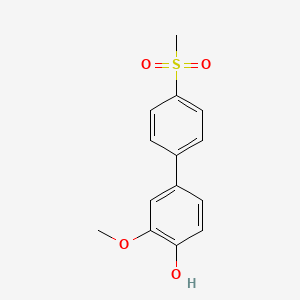
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% (also known as 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%) is a phenolic compound with a wide range of uses in scientific research. It is a white crystalline solid with a molecular formula of C14H14ClNO3 and a molecular weight of 279.7 g/mol. It is commonly used in biochemical studies, as it has been found to have a variety of biological effects.
Mecanismo De Acción
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% have been studied extensively in laboratory experiments. It has been found to have a variety of effects on biological systems, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial activities. In addition, it has been found to have a protective effect against certain types of cell damage and to reduce the production of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is highly soluble in water, making it easy to use in a variety of experiments. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%. One potential direction is to further investigate its effects on biological systems, such as its effects on inflammation and cell damage. Another potential direction is to explore its potential use in the synthesis of novel biologically active compounds. Finally, further research could be conducted to investigate the potential use of this compound in drug delivery systems and other therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% is a multi-step process. The synthesis begins with the reaction of 4-chlorobenzaldehyde and sodium nitrite to form 4-chloro-2-nitrobenzaldehyde. This is then reacted with 3-amino-1-propanol to form 3-amino-4-chloro-2-nitrobenzaldehyde. The next step involves reacting this compound with 3-chloro-2-methoxyphenol to yield 5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%.
Aplicaciones Científicas De Investigación
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95% has been studied extensively in the field of scientific research. It has been found to have a variety of applications, including as a reagent for the synthesis of polymers and as a catalyst for organic reactions. It has also been used in the synthesis of a number of biologically active compounds, such as antibiotics and anti-inflammatory agents. In addition, it has been used to study the effects of various enzymes and receptors on biological systems.
Propiedades
IUPAC Name |
2-chloro-5-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-3-9(7-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPZLSJBERYPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685734 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-66-9 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380235.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)








